molecular formula C27H25ClN4O3 B15143435 P-gp/BCRP-IN-1

P-gp/BCRP-IN-1

Cat. No.: B15143435
M. Wt: 489.0 g/mol
InChI Key: XFURMSAITSZFAY-UHFFFAOYSA-N
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Description

P-gp/BCRP-IN-1 is a compound known for its potential as an inhibitor of efflux transporters, specifically P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP). These transporters play a significant role in multidrug resistance, particularly in cancer cells, by pumping out chemotherapeutic agents, thereby reducing their efficacy. This compound is designed to inhibit these transporters, thereby enhancing the effectiveness of chemotherapeutic drugs by preventing their efflux from cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of P-gp/BCRP-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions are proprietary and detailed information is often not publicly disclosed. general synthetic strategies for such inhibitors typically involve:

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistency and purity of the product, and adhering to regulatory standards for pharmaceutical manufacturing. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

P-gp/BCRP-IN-1 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific modifications made to the this compound molecule. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated analogs. Substitution reactions can introduce new functional groups, leading to a variety of derivatives with potentially different biological activities .

Scientific Research Applications

P-gp/BCRP-IN-1 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: Used as a tool to study the mechanisms of efflux transporters and their inhibition.

    Biology: Employed in cellular assays to investigate the role of P-gp and BCRP in drug resistance.

    Medicine: Potentially used in preclinical and clinical studies to enhance the efficacy of chemotherapeutic agents by overcoming drug resistance.

    Industry: Utilized in the development of new pharmaceuticals targeting efflux transporters.

Mechanism of Action

P-gp/BCRP-IN-1 exerts its effects by inhibiting the efflux function of P-glycoprotein and breast cancer resistance protein. These transporters are ATP-binding cassette (ABC) transporters that use the energy from ATP hydrolysis to pump substrates out of cells. By inhibiting these transporters, this compound prevents the efflux of chemotherapeutic agents, leading to increased intracellular concentrations and enhanced efficacy. The molecular targets of this compound are the substrate-binding sites of P-gp and BCRP, where it binds and inhibits their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of P-gp/BCRP-IN-1

This compound is unique in its relatively safe and orally active profile, making it a promising candidate for overcoming drug resistance in cancer therapy. Its ability to inhibit both P-gp and BCRP with high efficiency sets it apart from other inhibitors that may target only one of these transporters or have higher toxicity .

Properties

Molecular Formula

C27H25ClN4O3

Molecular Weight

489.0 g/mol

IUPAC Name

3-(4-chlorophenyl)-N-[4-(2-morpholin-4-ylethyl)phenyl]-4-oxophthalazine-1-carboxamide

InChI

InChI=1S/C27H25ClN4O3/c28-20-7-11-22(12-8-20)32-27(34)24-4-2-1-3-23(24)25(30-32)26(33)29-21-9-5-19(6-10-21)13-14-31-15-17-35-18-16-31/h1-12H,13-18H2,(H,29,33)

InChI Key

XFURMSAITSZFAY-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCC2=CC=C(C=C2)NC(=O)C3=NN(C(=O)C4=CC=CC=C43)C5=CC=C(C=C5)Cl

Origin of Product

United States

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